molecular formula C19H24N2O3S B6038305 N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B6038305
M. Wt: 360.5 g/mol
InChI Key: YSWWZOIJYVDQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DPEG is a small molecule inhibitor that has been found to target specific proteins in the human body, making it a promising candidate for the development of new drugs.

Mechanism of Action

N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its therapeutic effects by binding to specific proteins and inhibiting their activity. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to the active site of HDAC6 and prevents it from deacetylating its substrates. This leads to an accumulation of acetylated proteins, which can have a therapeutic effect in cancer. Similarly, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to tau and prevents it from forming toxic aggregates, which can have a therapeutic effect in Alzheimer's disease.
Biochemical and Physiological Effects:
N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to induce cell death in cancer cells by promoting the accumulation of acetylated proteins. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce the formation of toxic aggregates of tau in Alzheimer's disease. In addition, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anti-inflammatory effects, which can be beneficial in several diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to selectively inhibit specific proteins, making it a valuable tool for studying their function. However, one of the limitations of using N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its potential toxicity. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to induce cell death in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One of the potential applications of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is in the development of new cancer therapies. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to be a potent inhibitor of HDAC6, which is involved in the progression of several types of cancer. Another potential application of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is in the development of new Alzheimer's disease therapies. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the formation of toxic aggregates of tau, which is implicated in the development of Alzheimer's disease. In addition, further research is needed to better understand the potential toxicity of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide and to develop strategies to minimize its toxicity.

Synthesis Methods

The synthesis of N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-ethylbenzylamine to form N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)glycinamide. This intermediate is then reacted with methanesulfonyl chloride to yield N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is the final product.

Scientific Research Applications

N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several proteins that play a key role in various diseases. For example, N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the progression of cancer. N~1~-(3,4-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to inhibit the activity of the protein tau, which is implicated in the development of Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)21(25(4,23)24)13-19(22)20-17-11-10-14(2)15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWWZOIJYVDQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.